1-Methylheptyl methacrylate
CAS No.: 63616-15-9
Cat. No.: VC20287125
Molecular Formula: C12H22O2
Molecular Weight: 198.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63616-15-9 |
|---|---|
| Molecular Formula | C12H22O2 |
| Molecular Weight | 198.30 g/mol |
| IUPAC Name | octan-2-yl 2-methylprop-2-enoate |
| Standard InChI | InChI=1S/C12H22O2/c1-5-6-7-8-9-11(4)14-12(13)10(2)3/h11H,2,5-9H2,1,3-4H3 |
| Standard InChI Key | KUZUWYWVINGZKL-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC(C)OC(=O)C(=C)C |
Introduction
Chemical Structure and Nomenclature
1-Methylheptyl methacrylate consists of a methacrylate group (C₄H₆O₂) bonded to a 1-methylheptyl chain. Its structural formula is CH₂=C(CH₃)COO(CH₂)₃CH(CH₃)CH₂CH₂CH₃. The branched alkyl chain enhances steric hindrance and influences physical properties such as viscosity and thermal stability .
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂O₂ |
| Molecular Weight | 198.30 g/mol |
| CAS Number | 63616-15-9 |
| EINECS Number | 264-369-1 |
| SMILES | CC(C)(C)CCCCOC(=O)C(=C)C |
| InChIKey | KUZUWYWVINGZKL-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of 1-methylheptyl methacrylate typically involves esterification of methacrylic acid with 1-methylheptanol under acidic or basic catalysis. While detailed industrial protocols are proprietary, general methods include:
Esterification Reaction
Catalysts: Sulfuric acid or bases like sodium hydroxide.
Conditions: Moderate temperatures (60–100°C) and pressure .
Alternative Routes
Transesterification with methyl methacrylate and 1-methylheptanol may also be employed, though this method is less common due to equilibrium limitations.
Physical and Chemical Properties
Physical Properties
| Property | Value |
|---|---|
| Density | 0.879 g/cm³ (20°C) |
| Boiling Point | 247°C at 760 mmHg |
| Flash Point | 91.4°C |
| Index of Refraction | 1.436 (20°C) |
| Viscosity | ~5–10 mPa·s (25°C, est.) |
Chemical Reactivity
1-Methylheptyl methacrylate undergoes free-radical polymerization when exposed to initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction mechanism involves:
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Initiation: Radical formation from initiator decomposition.
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Propagation: Chain growth via monomer addition.
Key Reaction Parameters
| Factor | Impact on Polymerization |
|---|---|
| Initiator Concentration | Higher rates with increased initiator |
| Temperature | Optimal range: 60–100°C |
| Inhibitors/Stabilizers | Retard reaction (e.g., hydroquinone) |
Applications in Polymer Science
1-Methylheptyl methacrylate serves as a monomer in copolymer synthesis, enhancing flexibility, adhesion, and thermal resistance.
Copolymer Production
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Vinyl Acetate Copolymers: Used in aqueous polymer dispersions for paper coatings and adhesives, improving water resistance and rheological properties .
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Acrylic Elastomers: Incorporation into elastomers for enhanced elongation and UV stability.
Industrial Use Cases
| Application | Benefit |
|---|---|
| Coatings and Adhesives | Improved adhesion to substrates |
| Fibers and Textiles | Enhanced durability |
| biomedical Devices | Biocompatibility (limited data) |
Note: Specific industrial formulations remain proprietary .
| Exposure Route | Health Effects |
|---|---|
| Inhalation | Respiratory irritation, coughing |
| Skin Contact | Irritation, allergic dermatitis |
| Eye Contact | Severe irritation, corneal damage |
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H315: Causes skin irritation.
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H317: May cause allergic skin reaction.
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H319: Causes serious eye irritation.
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H412: Harmful to aquatic life with long-lasting effects.
Environmental Impact
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Aquatic Toxicity: Classified as H412, indicating potential to cause long-term harm to aquatic organisms.
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Degradation: Slow hydrolysis in water; may persist in environments with low microbial activity .
Regulatory Status
| Regulation | Classification |
|---|---|
| EINECS | 264-369-1 |
| REACH (EU) | Registered substance |
| OSHA (US) | Hazardous chemical (29 CFR 1910) |
Research and Development Trends
Sustainable Synthesis
Efforts to replace traditional esterification methods with green catalysts (e.g., Au/alumina) or bio-based routes are ongoing, though data for 1-methylheptyl methacrylate remains limited .
Advanced Polymer Architectures
Research focuses on block copolymers and nanocomposites to leverage the branched alkyl chain for improved mechanical properties .
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